molecular formula C10H7O3S- B229774 Naphthalene-1-sulfonate

Naphthalene-1-sulfonate

Cat. No.: B229774
M. Wt: 207.23 g/mol
InChI Key: PSZYNBSKGUBXEH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Naphthalene-1-sulfonate is a naphthalenemonosulfonate.

Scientific Research Applications

Interaction with Proteins

  • Fluorescent Probing : Naphthalene derivatives like 1-Anilino-8-naphthalene sulfonate (ANS) are used as fluorescent probes to study non-polar binding sites in proteins. ANS binds specifically to sites on apomyoglobin and apohemoglobin, significantly changing its fluorescence upon binding, indicating the non-polar environment of the bound ANS (Stryer, 1965).

Medical Research

  • Anti-HIV Activity : Naphthalene sulfonate polymers, like PIC 024-4 and PRO 2000, show activity against human immunodeficiency virus type 1 (HIV-1). They bind to CD4 with nanomolar affinity, blocking the binding of gp120, an HIV-1 surface protein (Rusconi et al., 1996).

Environmental Applications

  • Geothermal Tracers : Polyaromatic sulfonates, including naphthalene sulfonates, are used as tracers in geothermal reservoirs. They undergo thermal decay kinetics studies to ensure suitability for use in high-temperature reservoirs (Rose, Benoit, & Kilbourn, 2001).
  • Leaching from Concrete Superplasticizers : Sulfonated naphthalenes, used as concrete superplasticizers, can leach into groundwater during tunnel construction. Studies have been conducted to understand their biodegradation in affected groundwater (Ruckstuhl, Suter, Kohler, & Giger, 2002).

Analytical Chemistry

  • Separation Techniques : Capillary electrophoresis combined with UV absorption detection is used for separating various naphthalene sulfonates, important in monitoring water pollution (Kok et al., 1996).
  • Ozone Oxidation : Naphthalene sulfonates are treated using ozone oxidation, a process effective in reducing the compounds' presence in water, especially in the textile industry (Rivera-Utrilla, Sánchez-Polo, & Zaror, 2002).
  • Analysis Methods : Naphthalene sulfonates are analyzed using various techniques, including high-performance liquid chromatography and capillary electrophoresis, due to their high water solubility and importance in the chemical industry (Hashemi & Kaykhaii, 2017).

Water Treatment

  • Electrocoagulation : Naphthalene sulfonates like K-acid are treated using electrocoagulation, with studies focusing on optimizing the process for efficient removal and minimizing environmental impact (Olmez-Hanci, Kartal, & Arslan-Alaton, 2012).

Solid-Liquid Partitioning

  • Environmental Impact : Research on sulfonated naphthalene-formaldehyde condensates (SNFC) focuses on their occurrence and partitioning in the aquatic environment, highlighting their environmental impact (Lange et al., 2005).

Photocatalytic Treatment

  • Photo-Fenton Oxidation : Naphthalene sulfonates are treated using Photo-Fenton-like oxidation to study degradation and detoxification efficiency in water treatment processes (Ayten, Arslan-Alaton, & Olmez-Hanci, 2011).

Properties

IUPAC Name

naphthalene-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,11,12,13)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZYNBSKGUBXEH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7O3S-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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